(2,3-Difluoropyridin-4-yl)methanamine
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Overview
Description
(2,3-Difluoropyridin-4-yl)methanamine is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is characterized by the presence of two fluorine atoms on the pyridine ring, which significantly influences its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoropyridin-4-yl)methanamine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,3-difluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired amine .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2,3-Difluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
(2,3-Difluoropyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,3-Difluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
- (2-Fluoropyridin-3-yl)methanamine
- (3,5-Difluoropyridin-2-yl)methanamine
- (5-(Pyridin-3-yl)furan-2-yl)methanamine
Comparison: Compared to its analogs, (2,3-Difluoropyridin-4-yl)methanamine exhibits unique reactivity due to the specific positioning of the fluorine atoms.
Properties
Molecular Formula |
C6H6F2N2 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(2,3-difluoropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6F2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H,3,9H2 |
InChI Key |
BUQZUYVKZJVILW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CN)F)F |
Origin of Product |
United States |
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